molecular formula C6H7ClN4O B12222870 7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride

7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride

Cat. No.: B12222870
M. Wt: 186.60 g/mol
InChI Key: ZXMLTNPFFQICGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways . For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

7-amino-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C6H6N4O.ClH/c7-4-1-2-8-5-3-6(11)9-10(4)5;/h1-3H,7H2,(H,9,11);1H

InChI Key

ZXMLTNPFFQICGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=O)N2)N=C1)N.Cl

Origin of Product

United States

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